Cas no 43094-95-7 (1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid)

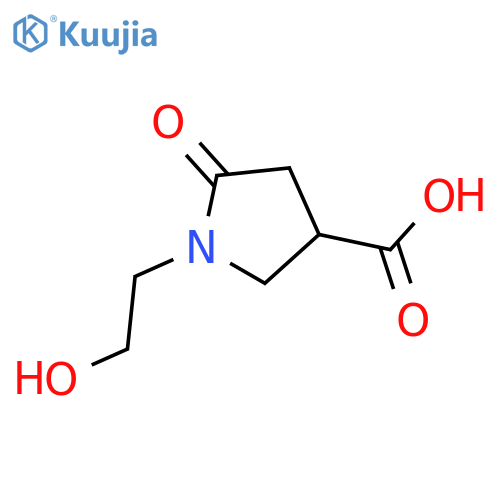

43094-95-7 structure

商品名:1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid

CAS番号:43094-95-7

MF:C7H11NO4

メガワット:173.166542291641

MDL:MFCD07357604

CID:1068919

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid

-

- MDL: MFCD07357604

- インチ: InChI=1S/C7H11NO4/c9-2-1-8-4-5(7(11)12)3-6(8)10/h5,9H,1-4H2,(H,11,12)

- InChIKey: LYORUPRFHVMNOI-UHFFFAOYSA-N

- ほほえんだ: C(CO)N1CC(CC1=O)C(=O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB384223-5 g |

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid |

43094-95-7 | 5g |

€1324.50 | 2023-04-25 | ||

| abcr | AB384223-5g |

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid; . |

43094-95-7 | 5g |

€1277.00 | 2025-03-19 | ||

| Alichem | A109005319-1g |

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid |

43094-95-7 | 95% | 1g |

$424.20 | 2023-09-01 | |

| A2B Chem LLC | AD25918-10g |

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid |

43094-95-7 | >95% | 10g |

$1828.00 | 2024-04-20 | |

| abcr | AB384223-1g |

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid; . |

43094-95-7 | 1g |

€477.00 | 2025-03-19 | ||

| TRC | B444293-100mg |

1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid |

43094-95-7 | 100mg |

$ 70.00 | 2022-06-07 | ||

| TRC | B444293-500mg |

1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid |

43094-95-7 | 500mg |

$ 230.00 | 2022-06-07 | ||

| A2B Chem LLC | AD25918-500mg |

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid |

43094-95-7 | >95% | 500mg |

$578.00 | 2024-04-20 | |

| A2B Chem LLC | AD25918-1g |

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid |

43094-95-7 | >95% | 1g |

$648.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735873-1g |

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid |

43094-95-7 | 98% | 1g |

¥4058.00 | 2024-05-13 |

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

43094-95-7 (1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid) 関連製品

- 42346-68-9(1-Methyl-5-oxopyrrolidine-3-carboxylic acid)

- 712270-40-1(1-acetylpyrrolidine-3-carboxylic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:43094-95-7)1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):401.0